Losartan potassium
Description
Discovery and Development Timeline
The discovery of losartan potassium represents one of the most significant pharmaceutical breakthroughs of the late twentieth century, emerging from a confluence of scientific innovation, strategic risk-taking, and fortuitous circumstances at DuPont Corporation. The compound was officially discovered in March 1986 by a team of recently graduated scientists working at DuPont's pharmaceutical research division, which had only recently entered the pharmaceutical sector following the oil shocks of the 1970s that prompted the company to diversify beyond traditional chemical businesses. The discovery timeline began in earnest in 1981 when DuPont hired Ronald Irving Taber, a scientist with nearly twenty years of research experience at Schering Corporation, to head their pharmaceutical research efforts.
The initial research phase commenced in March 1982 when the cardiovascular research program was formally established, though DuPont's efforts in this area remained relatively small compared to established pharmaceutical companies. The breakthrough came at the end of 1982 when a routine patent search revealed two promising patents assigned to Takeda Chemical Industries, issued in July and October 1982, which described novel imidazole derivatives with angiotensin II antagonistic activity. This discovery led to the synthesis of compound S-8307, which became the crucial starting point for the losartan development program.
A pivotal moment occurred when pharmacologist Pin Chung Wong, who had recently joined DuPont after completing his PhD in pharmacology in 1981, made what initially appeared to be an experimental error by injecting an exceptionally large quantity (100 mg/kg) of the Takeda compound into a rat. This mistake, which would have been equivalent to an intravenous dose of 7000 mg in a human weighing 70 kg compared to the eventual 50 mg oral dose of losartan, unexpectedly revealed the compound's selectivity properties. The error proved serendipitous, as conventional testing protocols would not have uncovered this crucial selectivity characteristic.
| Year | Milestone | Key Personnel | Significance |
|---|---|---|---|
| 1981 | DuPont life sciences initiative launched | Corporate leadership | Foundation for pharmaceutical research |
| 1982 | Ronald Irving Taber hired as research head | R.I. Taber | Experienced leadership for drug discovery |
| 1982 | Takeda patents discovered | D.J. Carini, J.V. Duncia | Critical lead compound identification |
| 1983 | S-8307 selectivity discovered | P.C. Wong | Breakthrough in understanding mechanism |
| 1986 | Losartan (DUP-753) discovered | Team effort | First-in-class compound achieved |
| 1990 | DuPont-Merck collaboration established | Both companies | Development partnership formed |
| 1995 | United States Food and Drug Administration approval | Regulatory authorities | Commercial availability achieved |
The systematic chemical modification program that followed involved Joseph Vincent Duncia and Donald Joseph Carini, both recent PhD graduates in organic chemistry, who employed computer modeling techniques to design more potent analogues. Their approach involved overlapping the three-dimensional structures of angiotensin II and S-8307 using primitive computer equipment that occupied an entire room, requiring manual manipulation to achieve proper molecular alignment. Through this painstaking process, they identified the need for a second acidic functionality, leading to the synthesis of EXP-6155, which showed a ten-fold improvement in potency.
The development program continued with the creation of EXP-6803, demonstrating another ten-fold increase in activity, ultimately culminating in the discovery of DUP-753, later renamed losartan. The compound's development faced internal skepticism at DuPont, where marketing personnel questioned its commercial viability until Merck Corporation expressed interest in 1990, leading to a collaborative development agreement. The United States Food and Drug Administration granted approval for this compound on April 14, 1995, under the brand name Cozaar, marking the successful completion of a development timeline spanning nearly fifteen years.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity
This compound possesses a complex molecular structure that requires precise chemical nomenclature to accurately describe its arrangement of atoms and functional groups. The International Union of Pure and Applied Chemistry systematic name for this compound is potassium 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}-[1,1'-biphenyl]-2-yl)-1,2,3,4-tetrazol-2-uide. This comprehensive designation reflects the compound's multi-ring structure incorporating an imidazole ring system, a biphenyl linkage, and a tetrazole heterocycle, along with the potassium counterion that forms the pharmaceutically active salt.
The molecular formula of this compound is C₂₂H₂₂ClKN₆O, indicating the presence of twenty-two carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one potassium atom, six nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 461.001 daltons for the average molecular weight and 460.118068924 daltons for the monoisotopic molecular weight. The chemical structure features several critical functional groups that contribute to its biological activity, including the tetrazole ring system that serves as a bioisostere for carboxylic acid functionality, maintaining similar electronic properties while improving oral bioavailability.
The three-dimensional structural configuration of this compound can be described through its International Chemical Identifier (InChI) representation: InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1. This notation provides a standardized method for representing the compound's structure in computer databases and chemical information systems.
| Structural Component | Chemical Description | Functional Significance |
|---|---|---|
| Imidazole ring | 2-butyl-4-chloro-5-(hydroxymethyl) substituted | Core heterocyclic framework |
| Biphenyl system | 4-substituted biphenyl linkage | Spacer group for receptor binding |
| Tetrazole ring | 5-substituted tetrazole anion | Carboxylic acid bioisostere |
| Butyl chain | Linear four-carbon aliphatic chain | Hydrophobic binding interaction |
| Hydroxymethyl group | Primary alcohol functionality | Hydrogen bonding capability |
| Chlorine substituent | Halogen substitution on imidazole | Electronic modification |
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is [K+].CCCCC1=NC(Cl)=C(CO)N1CC1=CC=C(C=C1)C1=CC=CC=C1C1=NN=[N-]=N1, which provides a linear text representation of the molecule's connectivity. The InChI Key, OXCMYAYHXIHQOA-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.
Registry Numbers and Database Identifiers
This compound has been assigned numerous registry numbers and database identifiers that facilitate its identification across various chemical and pharmaceutical databases worldwide. The Chemical Abstracts Service Registry Number for this compound is 124750-99-8, which serves as the primary identifier in chemical literature and regulatory documents. This registry number distinguishes the potassium salt form from the free acid form of losartan, which carries the separate Chemical Abstracts Service Registry Number 114798-26-4.
The United States Food and Drug Administration has assigned the Unique Ingredient Identifier 3ST302B24A to this compound, which is used in regulatory submissions and pharmaceutical databases. This identifier ensures precise tracking of the compound across all regulatory and manufacturing processes. The European Chemicals Agency has designated the European Community number 601-329-8 for regulatory purposes within the European Union.
| Database System | Identifier | Primary Use |
|---|---|---|
| Chemical Abstracts Service | 124750-99-8 | Literature and patent searches |
| United States Food and Drug Administration | 3ST302B24A | Regulatory submissions |
| European Chemicals Agency | 601-329-8 | European Union regulations |
| PubChem Compound | CID 11751549 | Public chemical database |
| ChemSpider | 10844932 | Chemical structure database |
| DrugBank | DBSALT000112 | Pharmaceutical database |
| ChEMBL | CHEMBL1098659 | Medicinal chemistry database |
| ChEBI | CHEBI:76108 | Chemical entities database |
In specialized pharmaceutical databases, this compound is catalogued under DrugBank accession number DBSALT000112, which provides comprehensive information about the salt form specifically. The ChEMBL database, maintained by the European Molecular Biology Laboratory, assigns the identifier CHEMBL1098659 for medicinal chemistry applications. The Chemical Entities of Biological Interest database uses identifier CHEBI:76108 for the potassium salt form.
Properties
CAS No. |
12475-99-8 |
|---|---|
Molecular Formula |
C22H22ClKN6O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of losartan potassium involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl . The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . These intermediates undergo further reactions, including N-alkylation, condensation, reduction, and deprotection, to form losartan, which is then salified with potassium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a phase-transfer catalyst such as tetrabutyl ammonium bromide to facilitate the N-alkylation step . The final product is obtained by salifying losartan with potassium hydroxide . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Metabolic Pathways
Losartan potassium is metabolized primarily via oxidation and cytochrome P450-mediated pathways:
-
Oxidation of the 5-hydroxymethyl group : Forms the active metabolite (E3174), which contributes 14% to its pharmacological activity .
-
Enzymatic involvement : CYP2C9 (major) and CYP3A4 (minor) catalyze the biotransformation .
-
Pharmacokinetics : The metabolite has a terminal half-life of 6–9 hours, compared to 2 hours for the parent compound .
Key Data:
| Metabolic Step | Enzyme Involved | Bioactivity Contribution |
|---|---|---|
| 5-Hydroxymethyl oxidation | CYP2C9/3A4 | 14% of total activity |
| Minimal conversion (<1% dose) | N/A | Limited clinical impact |
Photodegradation Reactions
This compound is photolabile, degrading under UV light and environmental moisture :
-
Primary photoproducts :
-
Mechanism : UV exposure induces cleavage of the imidazole ring and tetrazole oxidation .
-
Spectroscopic evidence :
Stability Under UV Light :
| Condition | Degradation (%) | Key Observation |
|---|---|---|
| Solid-state exposure | ~20% over 28d | Enhanced by excipients (e.g., SiO₂, cellulose) |
| Suspension (pH 4–7) | 10% in 7d | Accelerated in acidic buffers |
Hydrolysis in Acidic/Alkaline Media
This compound degrades under extreme pH conditions:
-
Acidic hydrolysis (1M HCl) :
-
Alkaline hydrolysis (1.5M NaOH) :
Forced Degradation Data :
| Stressor | Time (Days) | Degradation (%) |
|---|---|---|
| 1M HCl (70°C) | 7 | 0.72 |
| 3% H₂O₂ (RT) | 7 | 10.0 |
| 1.5M NaOH (RT) | 7 | 10.0 |
Oxidative Degradation
Oxidation with hydrogen peroxide (H₂O₂) yields:
-
Degradation products : Tetrazole ring derivatives and hydroxylated biphenyl compounds .
-
Key findings :
Interactions with Excipients
Excipients in formulations influence stability:
-
Cornstarch/SiO₂/Cellulose : Accelerate photodegradation by adsorbing moisture and forming hydrogen bonds .
-
FTIR changes : Absorbance shifts at 1052 cm⁻¹ (C-O stretching) and 1740 cm⁻¹ (C=O) .
Excipient Impact :
| Excipient | Effect on Stability |
|---|---|
| Magnesium stearate | No significant interaction |
| SiO₂ | Enhances moisture-driven degradation |
| Cornstarch | Increases hydrolysis at pH >5 |
Scientific Research Applications
Pharmacological Properties
Losartan potassium selectively binds to the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which include vasoconstriction and sodium retention. This mechanism results in a decrease in blood pressure and has implications for various cardiovascular conditions. The drug is metabolized in the liver to its active form, E3174, which has a higher affinity for the AT1 receptor than losartan itself, contributing significantly to its antihypertensive effects .
Hypertension Management
This compound is primarily indicated for managing essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with mild to moderate hypertension, comparable to other antihypertensive agents like enalapril and atenolol. A typical dosage ranges from 50 mg to 100 mg once daily .
Table 1: Comparative Efficacy of this compound
| Drug | Dosage Range (mg) | Blood Pressure Reduction | Study Reference |
|---|---|---|---|
| This compound | 50-100 | Comparable to ACE inhibitors | |
| Enalapril | 20 | Similar efficacy | |
| Atenolol | 50-100 | Comparable efficacy |
Nephroprotection in Diabetic Patients
This compound has demonstrated nephroprotective effects in patients with type 2 diabetes and nephropathy. The RENAAL study indicated that losartan significantly reduced the risk of renal endpoints compared to placebo, highlighting its role in protecting kidney function while managing hypertension .
Table 2: RENAAL Study Outcomes
| Endpoint | Losartan Group Events | Placebo Group Events | Risk Reduction (%) |
|---|---|---|---|
| Doubling of Serum Creatinine | 327 | 359 | 25.3 |
| End-Stage Renal Failure | - | - | 28.6 |
| Composite Endpoint (Death/Failure) | - | - | 21.0 |
Heart Failure Management
This compound is also utilized in patients with heart failure, particularly those intolerant to ACE inhibitors. It has been shown to reduce mortality and hospitalization rates in this population, making it a critical component of heart failure management strategies .
Safety Profile
This compound is generally well-tolerated, with a lower incidence of cough compared to ACE inhibitors—a common side effect associated with that class of drugs. The most frequently reported adverse effect is dizziness. Long-term studies are necessary to fully understand its safety profile, particularly concerning renal function and electrolyte balance .
Mechanism of Action
Losartan potassium works by selectively blocking the angiotensin II receptor type 1 (AT1) found in many tissues, including vascular smooth muscle and the adrenal gland . By inhibiting the binding of angiotensin II to these receptors, this compound prevents vasoconstriction and the secretion of aldosterone, leading to reduced blood pressure and decreased workload on the heart .
Comparison with Similar Compounds
Key Comparative Data Tables (Described)
Table 1: Efficacy Comparison of this compound with Antihypertensives
Table 2: Pharmacokinetic Parameters of Fixed-Dose Combinations
Table 3: Formulation Advances in this compound
Q & A
Q. How can a dissolution test for losartan potassium capsules be established using multivariate experimental design?
Methodological Answer:
- Use a full factorial design to optimize dissolution parameters (e.g., medium pH, agitation speed, surfactant concentration). This reduces the number of experiments while evaluating interactions between variables .
- Validate the method using HPLC for specificity and accuracy, ensuring compliance with ICH Q2B guidelines for analytical validation (e.g., linearity range: 0.1–10 µg/mL, correlation coefficient ≥0.997) .
- Compare results with spectrophotometric methods at 254 nm, noting that HPLC provides better specificity for degraded products .
Q. What parameters are critical for validating the robustness of spectrophotometric methods in this compound analysis?
Methodological Answer:
Q. How can preformulation studies inform the development of this compound dosage forms?
Methodological Answer:
- Conduct UV spectrophotometric scanning in phosphate buffer pH 6.8 to determine λmax (209 nm) and establish a linear calibration curve (slope: 0.096, R² ≥0.997) .
- Perform FTIR spectroscopy to confirm absence of drug-excipient interactions (e.g., polyethylene oxide compatibility) .
Advanced Research Questions
Q. How can multivariate statistical tools optimize gastroretentive floating tablets of this compound?
Methodological Answer:
Q. What experimental strategies resolve contradictions in dissolution profiles between HPLC and spectrophotometric methods?
Methodological Answer:
Q. How do pharmacokinetic interactions between this compound and CYP2C9 inhibitors (e.g., berberine) impact study design?
Methodological Answer:
Q. What methodologies ensure stability in extemporaneous this compound suspensions for pediatric use?
Methodological Answer:
- Monitor physicochemical stability (pH, viscosity, sedimentation volume) and microbiological integrity over 28 days at 4°C .
- Assess redispersibility via particle size analysis (e.g., D90 <50 µm) and zeta potential (>|±30 mV|) to prevent aggregation .
Key Considerations for Experimental Design
- Pharmacopeial Compliance : Follow JP XVII guidelines for dissolution testing (e.g., mobile phase: acetonitrile/sodium phosphate buffer, column: C8, 35°C) .
- Statistical Validation : Use ANOVA for factorial design analysis and ensure power ≥0.8 to detect significant effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
